Product packaging for 4-(1,1-Difluoropropyl)aniline(Cat. No.:CAS No. 1889542-64-6)

4-(1,1-Difluoropropyl)aniline

Cat. No.: B3112315
CAS No.: 1889542-64-6
M. Wt: 171.19 g/mol
InChI Key: BVHDAXOSHHFEMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1,1-Difluoropropyl)aniline ( 1889542-64-6) is a fluorinated organic compound with the molecular formula C9H11F2N and a molecular weight of 171.19 g/mol . As a substituted aniline, it serves as a versatile building block in organic synthesis and medicinal chemistry. The incorporation of fluorine atoms and the aniline functional group makes this compound a valuable intermediate in the research and development of advanced materials, agrochemicals, and active pharmaceutical ingredients (APIs) . Fluorinated anilines are particularly important in drug discovery and development because the fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and bioavailability . Researchers utilize this compound to synthesize more complex molecules for screening and testing. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. It is essential to consult the Safety Data Sheet (SDS) before use. This compound has associated hazard statements and must be handled with appropriate precautions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F2N B3112315 4-(1,1-Difluoropropyl)aniline CAS No. 1889542-64-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,1-difluoropropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHDAXOSHHFEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 4 1,1 Difluoropropyl Aniline and Its Structural Analogs

Reactions of the Amino Group

The amino group of 4-(1,1-Difluoropropyl)aniline serves as the primary site for nucleophilic reactions, including acylations, diazotizations, and alkylations. However, its reactivity is tempered by the electron-withdrawing nature of the 4-(1,1-difluoropropyl) substituent, which reduces the electron density on the nitrogen atom, thereby decreasing its basicity and nucleophilicity compared to aniline (B41778).

Acylation Reactions for Amide Formation

The acylation of this compound to form the corresponding amide is a fundamental transformation. This reaction typically involves the nucleophilic attack of the amino nitrogen on an activated carbonyl compound, such as an acyl chloride or anhydride. The 1,1-difluoropropyl group, being electron-withdrawing, decreases the nucleophilicity of the aniline nitrogen, potentially requiring more forcing conditions or the use of coupling agents to achieve high yields. researchgate.net

The general mechanism involves the addition of the amine to the carbonyl group, forming a tetrahedral intermediate, which then collapses to expel a leaving group (e.g., chloride) and form the stable amide bond. A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the acidic byproduct (e.g., HCl). byjus.com

While specific studies on this compound are not prevalent, representative conditions can be inferred from protocols for other anilines bearing electron-withdrawing groups. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 4-Dimethylaminopyridine (DMAP) and Hydroxybenzotriazole (HOBt) are effective for forming amide bonds with less reactive amines. researchgate.net

Table 1: Representative Conditions for Acylation of Substituted Anilines
Aniline SubstrateAcylating Agent/AcidCoupling SystemSolventYieldReference
Electron-deficient anilinesFunctionalized Carboxylic AcidsEDC, DMAP, HOBt, DIPEANot SpecifiedGood to Excellent researchgate.net
Substituted anilinesAmino acid esterNone (reflux)MethanolNot Specified mdpi.com
4-(chlorodifluoromethoxy)aniline5-bromo-6-chloronicotinoyl chlorideDIPEANot Specified77% researchgate.net

Diazotization Reactions and Subsequent Transformations

Primary aromatic amines like this compound can be converted into diazonium salts through reaction with nitrous acid, a process known as diazotization. wikipedia.orgorganic-chemistry.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.

The resulting aryl diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N₂). This allows for the substitution of the diazo group with a wide range of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. nih.govgoogle.com These transformations are critical for introducing functionalities that are difficult to install by direct electrophilic aromatic substitution.

Common transformations of the diazonium salt include:

Halogenation: Reaction with CuCl, CuBr, or KI yields the corresponding aryl chloride, aryl bromide, or aryl iodide. googleapis.com Fluorination can be achieved via the Balz-Schiemann reaction, which involves the thermal decomposition of the isolated diazonium tetrafluoroborate (B81430) salt. google.com

Cyanation: Treatment with CuCN introduces a nitrile group, forming 4-(1,1-Difluoropropyl)benzonitrile. nih.gov

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution yields the corresponding phenol (B47542). nih.gov

The electron-withdrawing 1,1-difluoropropyl group can affect the stability of the diazonium salt intermediate. While specific data for this compound is limited, studies on analogs like 3-trifluoromethylaniline show that diazotization and subsequent hydrolysis to the phenol can proceed with high yields. organic-chemistry.org

Table 2: Examples of Diazotization and Subsequent Reactions on Fluorinated Anilines
Starting AnilineReactionKey ReagentsProductYieldReference
m-TrifluoromethylanilineDiazotization-Hydrolysis1) H₂SO₄, NaNO₂; 2) H₂O, Urea (B33335), Heatm-Trifluoromethylphenol90-91% organic-chemistry.org
2-Bromo-4,6-difluoroanilineDiazotization-Reduction1) HCl, NaNO₂; 2) H₃PO₂1-Bromo-3,5-difluorobenzene~92% scribd.com
General AnilinesDiazotization-Bromination (Sandmeyer)1) H⁺, NaNO₂; 2) CuBrAryl BromideVariable nih.govgoogleapis.com
General AnilinesDiazotization-Iodination1) H⁺, NaNO₂; 2) KIAryl IodideGood

Alkylation Reactions

The nitrogen of this compound can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. The reduced nucleophilicity of the starting aniline due to the difluoropropyl group necessitates carefully chosen conditions. byjus.com

Reductive amination is a more controlled method for mono-alkylation. This involves the reaction of the aniline with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding alkylated amine.

For instance, the N-alkylation of the analogous 4-fluoroaniline (B128567) has been achieved using halo-isopropyl alkanes in the presence of a phase-transfer catalyst, or via reductive alkylation with acetone. organic-chemistry.org These methods provide pathways to selectively synthesize N-alkylated derivatives.

Electrophilic Aromatic Substitution on the Aniline Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and sulfonation. The outcome of these reactions is governed by the combined electronic effects of the amino group and the 4-(1,1-difluoropropyl) substituent.

Influence of the Difluoropropyl Substituent on Aromatic Reactivity

The amino group (-NH₂) is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system via resonance. mdpi.com This donation stabilizes the cationic intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions. mdpi.com

Controlled Substitution Strategies (e.g., protection-deprotection)

Direct electrophilic substitution on highly activated rings like anilines can be difficult to control, often leading to multiple substitutions or oxidation of the amino group under harsh conditions (e.g., nitration). To overcome this, a common strategy is to protect the amino group by converting it into a less activating and more sterically hindered group, such as an acetamide (B32628) (-NHCOCH₃).

This protection-deprotection sequence offers several advantages:

Moderates Reactivity: The acetamido group is still an ortho-, para-director but is less activating than the amino group, which helps prevent multiple substitutions.

Prevents Oxidation: The amide is resistant to oxidation under conditions that would degrade an amino group.

Steric Hindrance: The bulkiness of the acetamido group sterically hinders the ortho positions, making substitution at the para position highly favorable.

For this compound, this strategy would involve an initial acylation to form N-acetyl-4-(1,1-difluoropropyl)aniline. Subsequent electrophilic substitution would be strongly directed to the positions ortho to the acetamido group. Given that the para position is already occupied by the difluoropropyl group, substitution would occur at the 3- and 5-positions. After the desired substitution, the acetyl group can be easily removed by acid or base hydrolysis to regenerate the amino group.

Table 3: General Strategy for Controlled Electrophilic Substitution
StepReactionPurposeTypical Reagents
1Protection (Acylation)Moderate reactivity, prevent oxidation, direct substitution.Acetic anhydride, Pyridine
2Electrophilic Aromatic SubstitutionIntroduce new substituent (e.g., -Br, -NO₂).Br₂ in Acetic Acid; HNO₃/H₂SO₄
3Deprotection (Hydrolysis)Regenerate the amino group.Aqueous HCl or NaOH, Heat

Radical Chemistry Involving Difluoropropyl Aniline Scaffolds

The presence of the electron-withdrawing 1,1-difluoropropyl group at the para-position of the aniline ring significantly modulates the electron density of the aromatic system and the nitrogen atom. This electronic perturbation plays a crucial role in the radical chemistry of these scaffolds.

While specific studies on the intermolecular radical addition reactions of this compound are not extensively documented, insights can be drawn from research on analogous difluoroalkylated anilines. Photoinduced methods have emerged as powerful tools for the difluoroalkylation of anilines, often proceeding through radical pathways.

For instance, the difluoroalkylation of various aniline derivatives has been achieved using visible-light organophotocatalytic systems. mdpi.comacs.org In these reactions, a difluoroalkyl radical, such as ·CF₂CO₂Et, is generated and subsequently adds to the aniline derivative. The reaction is amenable to a range of anilines, particularly those that are electronically rich. mdpi.comacs.org

A proposed mechanism for such reactions involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluoroalkyl iodide precursor. mdpi.comacs.org Photoexcitation of this complex facilitates a single electron transfer (SET), generating a C-centered difluoroalkyl radical and an aniline radical cation. The subsequent reaction between these radical species leads to the formation of the difluoroalkylated aniline. The efficiency of this process can be influenced by the choice of photocatalyst and the electronic properties of the aniline derivative.

Radical-trapping experiments in related systems have confirmed the generation of difluoroalkyl radicals as key intermediates. The use of radical scavengers like 1,1-diphenylethene or TEMPO has been shown to inhibit the formation of the desired product, with the detection of trapped radical adducts providing strong evidence for a radical-mediated pathway. mdpi.comacs.org

Table 1: Examples of Photoinduced Difluoroalkylation of Aniline Derivatives

Aniline Derivative Fluoroalkyl Source Photocatalyst Product Yield
N,N-dimethylaniline ICF₂CO₂Et Eosin Y High
4-Methoxy-N,N-dimethylaniline ICF₂CO₂Et Eosin Y High

C-centered Radical Pathways: As discussed in the context of intermolecular radical additions, the generation of a C-centered difluoroalkyl radical is a key step in many photoinduced difluoroalkylation reactions of anilines. mdpi.comacs.org For example, the reaction of anilines with ethyl difluoroiodoacetate under visible light irradiation in the presence of a photocatalyst like Eosin Y is proposed to proceed via the formation of a ·CF₂CO₂Et radical. mdpi.comacs.org This electrophilic radical can then attack the electron-rich aniline ring to form a C-C bond.

N-centered Radical Pathways: The initial step in many photoredox-catalyzed reactions of anilines involves a single electron transfer (SET) from the aniline nitrogen to the excited photocatalyst. This process generates an aniline radical cation, which is a key N-centered radical intermediate. mdpi.comacs.org The fate of this radical cation is crucial in determining the reaction outcome.

The reactivity of the aniline radical cation is influenced by the substituents on the aromatic ring. For anilines with electron-donating groups, the radical cation is stabilized, facilitating subsequent reactions. In the case of this compound, the electron-withdrawing nature of the difluoropropyl group would destabilize the radical cation, potentially making its formation more challenging compared to electron-rich anilines. However, once formed, this N-centered radical can undergo various transformations, including reaction with a C-centered radical to form the final product. mdpi.comacs.org The interplay between the formation and reactivity of both N-centered and C-centered radicals is a defining feature of these complex multi-step reactions.

Mechanistic Insights into Fluorine-Containing Reactions

Understanding the detailed mechanisms of reactions involving fluorine-containing compounds is crucial for predicting reactivity and controlling product formation. While specific mechanistic studies on this compound are limited, general principles from related systems can provide valuable insights.

The distinction between concerted and stepwise mechanisms is fundamental in organic chemistry. A concerted reaction proceeds through a single transition state without the formation of any intermediates, while a stepwise reaction involves one or more intermediates.

In the context of nucleophilic aromatic substitution (SNAr) reactions, which are relevant to aniline chemistry, both concerted and stepwise pathways have been identified. The nature of the leaving group, the nucleophile, and the electronic properties of the aromatic ring can all influence the operative mechanism. For instance, reactions with good leaving groups and less electron-poor aromatic rings tend to favor a concerted mechanism. Conversely, the presence of strong electron-withdrawing groups and a poor leaving group can stabilize a Meisenheimer complex, favoring a stepwise pathway.

While not directly a radical reaction, the principles of how electronic effects influence reaction pathways are transferable. The electron-withdrawing 1,1-difluoropropyl group in this compound would be expected to influence the stability of any charged intermediates or transition states in a given reaction. For example, in a reaction involving the formation of a cationic intermediate on the aniline ring, this group would be destabilizing.

Transition state analysis provides a deeper understanding of the energetic barriers and geometries of the highest energy points along a reaction coordinate. Computational chemistry has become an invaluable tool for elucidating transition state structures and energies.

For example, computational studies on the reaction of 4-methylaniline with hydroxyl radicals have been used to map out the potential energy surface and identify various transition states for both addition and abstraction pathways. mdpi.com Similarly, DFT calculations have been employed to investigate the mechanism of the Bamberger rearrangement of N-phenylhydroxylamine, proposing a new mechanism involving an aniline dication-like transition state. nih.gov

Derivatives and Structure Activity Relationship Sar Studies Centered on 4 1,1 Difluoropropyl Aniline

Design and Synthesis of Novel Derivatives

The synthesis of new chemical entities from 4-(1,1-difluoropropyl)aniline often involves leveraging the reactivity of the primary amino group. This functional group serves as a handle for constructing more complex molecules, including various heterocyclic systems.

The aniline (B41778) moiety is a common precursor for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Triazolopyrimidines : The Current time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine core is a recognized scaffold in drug discovery. Derivatives can be synthesized by reacting a substituted aniline with a 7-chloro- Current time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine intermediate. mdpi.com For instance, this compound can be reacted with a suitable 2-substituted-7-chloro-5-methyl Current time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine in a nucleophilic aromatic substitution reaction, typically in a solvent like isopropanol (B130326) at elevated temperatures, to yield the corresponding 7-anilino-triazolopyrimidine derivative. mdpi.com SAR studies on related structures have shown that substituents at the C2 position of the triazolopyrimidine ring, such as the difluoropropyl group, can fit into a channel near the enzyme cofactor, influencing binding potency. nih.gov

Isatin-Triazine Hybrids : Hybrid molecules combining isatin (B1672199), triazine, and aniline moieties have been designed as potential therapeutic agents. nih.gov A synthetic strategy could involve a convergent pathway where a this compound is incorporated into a triazine core. For example, reacting cyanuric chloride (trichlorotriazine) first with this compound, followed by another nucleophile (e.g., a substituted phenol), and then hydrazine (B178648) would create a hydrazinyl-triazine intermediate bearing the difluoropropylanilino moiety. This intermediate can then be condensed with an N-alkylated isatin derivative to form the final isatin-triazine hybrid. nih.gov

Triazoles : The 1,2,3-triazole and 1,2,4-triazole (B32235) rings are important pharmacophores. mdpi.comresearchgate.net Aniline derivatives are key starting materials for various triazole syntheses. organic-chemistry.orgfrontiersin.org For example, this compound can be converted to an azide (B81097) via diazotization followed by substitution. The resulting azide can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to produce a 1,4-disubstituted-1,2,3-triazole derivative. Alternatively, various condensation reactions can lead to 1,2,4-triazoles. researchgate.net

Table 1: Representative Heterocyclic Derivatives Based on this compound This table presents hypothetical structures based on established synthetic routes for the respective heterocyclic systems.

Heterocyclic System Representative Structure Synthetic Precursors
Triazolopyrimidine 7-(4-(1,1-difluoropropyl)anilino)-5-methyl-2-phenyl- Current time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine This compound, 7-Chloro-5-methyl-2-phenyl- Current time information in Bangalore, IN.mdpi.comtriazolo[1,5-a]pyrimidine
Isatin-Triazine Hybrid N-((4-(4-(1,1-difluoropropyl)anilino)-6-phenoxy-1,3,5-triazin-2-yl)carbamoyl)-2-oxoindoline-1-carboxamide This compound, Dichlorophenoxy-s-triazine, Isatin derivative
1,2,3-Triazole 1-(4-(4-(1,1-difluoropropyl)anilino)phenyl)-4-phenyl-1H-1,2,3-triazole 1-Azido-4-(1,1-difluoropropyl)benzene, Phenylacetylene

Structure-activity relationship (SAR) studies often involve systematic modification of substituents to optimize a compound's properties. While specific literature on modifying the 1,1-difluoropropyl group on this particular aniline is scarce, general principles of medicinal chemistry suggest several potential alterations. The difluoropropyl group itself is a critical pharmacophore, and its modification can fine-tune lipophilicity, metabolic stability, and target engagement.

Potential modifications could include:

Altering Alkyl Chain Length : Synthesizing analogs with 1,1-difluoroethyl or 1,1-difluorobutyl groups would modulate the size and lipophilicity of the substituent.

Introducing Further Substitution : Adding substituents to the propyl chain, for example, a hydroxyl group, could introduce new hydrogen bonding capabilities.

Varying Fluoroalkyl Isomers : Exploring other fluorination patterns, such as a 2,2-difluoropropyl group, would alter the electronic and conformational profile of the molecule.

In related systems, such as triazolopyrimidine inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, the size and nature of the alkyl group at a similar position significantly impacts potency. nih.gov These studies show that the binding pocket can accommodate some steric hindrance, but there are limits, suggesting that modifying the difluoropropyl moiety would be a key strategy in lead optimization. nih.gov

Conformational Analysis and Substituent Effects

The introduction of fluorine atoms imparts significant stereoelectronic effects that influence molecular conformation and the electronic nature of the aromatic ring.

The two fluorine atoms on the benzylic carbon atom create a strong local dipole and influence the rotational preference around the bond connecting the propyl group to the aniline ring. The conformation is dictated by a balance of steric and electronic effects.

Steric Hindrance : The 1,1-difluoropropyl group is sterically demanding. Its rotation is hindered by potential clashes with the ortho-hydrogens of the aniline ring. This steric strain, sometimes referred to as A-strain, disfavors conformations where the ethyl portion of the propyl group is eclipsed with the aromatic ring. utdallas.edu

Electrostatic and Hyperconjugative Effects : Fluorine atoms can engage in non-classical interactions. The highly polarized C-F bonds can lead to stabilizing electrostatic interactions with other parts of the molecule. Furthermore, hyperconjugation involving the σ* orbitals of the C-F bonds can influence conformational stability, similar to the anomeric effect observed in heterocyclic systems. d-nb.infonih.gov Computational studies on related fluorinated molecules show that such effects can lead to counter-intuitive conformational preferences, where an axial orientation might be favored over an equatorial one in cyclic systems. d-nb.info For this compound, these electronic factors would influence the preferred dihedral angle between the C-C(F2)-C plane and the plane of the aniline ring.

Substituents on an aromatic ring are classified as either activating or deactivating towards electrophilic aromatic substitution, based on their ability to donate or withdraw electron density.

The 1,1-difluoropropyl group exerts a dual electronic influence:

Inductive Effect (-I) : Fluorine is the most electronegative element, and its presence causes a strong electron-withdrawing effect through the sigma bonds. nih.gov The two fluorine atoms on the benzylic carbon pull electron density away from the aromatic ring, making it more electron-poor. This deactivating inductive effect is significant.

Inductive Effect (+I) of the Alkyl Group : The propyl group itself is weakly electron-donating through induction.

The powerful -I effect of the gem-difluoro substitution overwhelmingly dominates the weak +I effect of the alkyl chain. Consequently, the 1,1-difluoropropyl group acts as a net electron-withdrawing group, deactivating the aniline ring. wikipedia.org This deactivation reduces the nucleophilicity of the ring and lowers the pKa (basicity) of the aniline's amino group compared to a non-fluorinated 4-propylaniline.

Bioisosteric Replacements of the Aniline Moiety

In drug design, the aniline functional group is sometimes associated with metabolic liabilities, such as oxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites and potential toxicity. frontiersin.orgcresset-group.com Therefore, replacing the aniline moiety with a suitable bioisostere—a different functional group with similar spatial and electronic properties—is a common strategy to improve a drug candidate's pharmacokinetic and safety profile.

Several bioisosteres for the aniline group have been explored:

Bicyclo[1.1.1]pentylamine (BCPA) : This rigid, three-dimensional scaffold has emerged as an effective sp³-rich surrogate for the aniline ring. frontiersin.org It mimics the spatial vector of the aniline's amino group while replacing the metabolically vulnerable aromatic ring with a stable, non-planar structure. This replacement can improve metabolic stability and aqueous solubility. frontiersin.org

Benzimidazole (B57391) : In cases where the aniline's hydrogen-bonding capabilities are crucial for target binding, a benzimidazole can serve as a suitable replacement. For example, fusing an adjacent amide to the benzene (B151609) ring to form a benzimidazole was used to address genotoxicity concerns related to an aniline moiety in a series of HCV NS5A inhibitors, while preserving the essential hydrogen bond donor and acceptor properties. drughunter.com

Other Heterocycles : Depending on the specific requirements for size, electronics, and hydrogen bonding, other nitrogen-containing heterocycles can also act as aniline bioisosteres.

Table 2: Bioisosteric Replacements for the Aniline Moiety

Original Moiety Bioisosteric Replacement Rationale for Replacement
Aniline Bicyclo[1.1.1]pentylamine Improve metabolic stability, increase sp³ character, avoid reactive metabolite formation. frontiersin.org
Aniline Benzimidazole Retain hydrogen bonding properties, mitigate potential aniline-related toxicity. drughunter.com

Bicyclo[1.1.1]pentylamines (BCPAs) as Aniline Surrogates

Bicyclo[1.1.1]pentylamines (BCPAs) have emerged as highly valuable and effective surrogates for the aniline motif in drug discovery programs. frontiersin.orgdntb.gov.ua The rationale for this bioisosteric replacement is multifaceted, addressing several key limitations associated with the planar, electron-rich aniline ring. BCPAs introduce a rigid, three-dimensional scaffold that can improve binding selectivity and metabolic stability.

The core principle behind using a BCPA to replace an aniline, such as this compound, is the spatial and electronic mimicry. The 1,3-disubstituted BCPA core can project its substituents with a vector and distance that closely mimics the para-substitution pattern of a phenyl ring. acs.org This structural similarity allows the BCPA-containing analogue to occupy a similar volume and interact with target proteins in a comparable manner to its aniline counterpart.

A significant advantage of the BCPA scaffold is its saturated, sp³-hybridized nature. This characteristic inherently increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter often correlated with improved solubility, reduced promiscuity, and higher success rates in clinical development. acs.org Furthermore, the C-H bonds of the strained bicyclic system are less susceptible to enzymatic oxidation compared to the aromatic C-H bonds and the amino group of anilines, thus mitigating the risk of metabolism-related toxicity. frontiersin.orgacs.org

For a molecule like this compound, the gem-difluoro group at the benzylic position is introduced to block metabolic oxidation at that site. However, the aniline ring itself remains a potential site for metabolic attack. Replacing the entire this compound moiety with a corresponding BCPA derivative, such as 1-amino-3-(1,1-difluoropropyl)bicyclo[1.1.1]pentane, would offer a more comprehensive solution to potential metabolic instability.

While direct comparative SAR data for this compound and its BCPA analogue is not extensively published, the principles of bioisosterism strongly support the potential for improved properties. The synthesis of functionalized BCPAs, including those with fluorine substitution, has been an area of active research, providing access to these valuable building blocks. researchgate.net For instance, the successful synthesis of compounds like 4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)aniline demonstrates the feasibility of incorporating fluorine into the BCPA core, which can be crucial for mimicking the electronic properties of the original fluorinated aniline.

The expected impact of replacing the aniline moiety with a BCPA on key physicochemical properties is summarized in the table below.

PropertyThis compound MoietyCorresponding BCPA MoietyRationale for Change
Three-Dimensionality Planar (Aromatic Ring)High (Rigid Cage)The sp³-rich BCPA scaffold introduces significant 3D character. frontiersin.org
Metabolic Stability Potential for ring oxidation and N-oxidationGenerally enhancedResistance to CYP-mediated metabolism due to saturated, strained ring system. acs.org
Aqueous Solubility Moderate to lowGenerally improvedIncreased Fsp³ and disruption of crystal lattice packing can enhance solubility. acs.org
Lipophilicity (logP) Contributed by propyl and phenyl groupsOften lower or comparableReplacement of the aromatic ring with the less lipophilic BCPA core can modulate logP.
Molecular Rigidity Rotation around C-C and C-N bondsHighly rigidThe constrained bicyclic structure reduces conformational flexibility.

Implications for Medicinal Chemistry Research

The use of BCPA as a surrogate for aniline derivatives, including fluorinated examples like this compound, has significant implications for medicinal chemistry and drug design. This strategy offers a powerful tool to address common challenges encountered during lead optimization.

One of the primary implications is the ability to systematically "de-risk" drug candidates associated with aniline-related toxicity. By replacing the aniline core with a metabolically robust BCPA, medicinal chemists can often preserve or even enhance the desired pharmacological activity while improving the safety profile. frontiersin.orgacs.org This approach has been successfully applied in various drug discovery projects to enhance pharmacokinetic properties. acs.org

Furthermore, the introduction of the rigid BCPA scaffold can lead to a more defined structure-activity relationship. The reduced conformational flexibility of the BCPA analogue can result in higher binding affinity and selectivity for the biological target by locking the key pharmacophoric elements in a more optimal orientation. This rigidity can be particularly advantageous in cases where a specific vector for substituent interaction is crucial for potency.

The exploration of fluorinated BCPAs as bioisosteres for fluorinated anilines is a promising frontier. Fluorine atoms are often incorporated into drug candidates to modulate pKa, improve metabolic stability, and enhance binding interactions through hydrogen bonds or dipolar interactions. A fluorinated BCPA can potentially replicate these effects while simultaneously providing the benefits of the sp³-rich core. The availability of synthetic routes to such building blocks is expanding, enabling their broader application in drug discovery. researchgate.net

Advanced Analytical Methodologies for Characterization and Quantification of 4 1,1 Difluoropropyl Aniline

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For 4-(1,1-difluoropropyl)aniline, various chromatographic techniques are applicable for its isolation and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. scioninstruments.com Given the aniline (B41778) structure, this compound is expected to have sufficient volatility for GC analysis. The sample is vaporized and injected onto a capillary column, where separation occurs based on the compound's boiling point and interactions with the column's stationary phase. scioninstruments.com Fused silica (B1680970) capillary columns, such as those coated with SE-54, are commonly used for the analysis of aniline derivatives. epa.gov

When coupled with a mass spectrometer (MS), GC becomes an even more formidable tool. GC-MS allows for the separation of components by GC, followed by their detection and identification by MS based on their mass-to-charge ratio (m/z) and fragmentation patterns. mdpi.com This combination provides high sensitivity and specificity, making it ideal for both identifying the compound in complex mixtures and quantifying its concentration. mdpi.comnih.gov For trace analysis, sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analyte and remove interfering matrix components. scioninstruments.comd-nb.info

Table 1: Typical GC-MS Parameters for Aniline Derivative Analysis
ParameterTypical ConditionReference
Column 30 m x 0.25 mm fused silica capillary column (e.g., SE-54 or equivalent) epa.gov
Carrier Gas Helium or Hydrogen at a constant flow (e.g., 1.0 mL/min) d-nb.info
Injection Mode Splitless mdpi.com
Injector Temperature 180°C - 280°C mdpi.comd-nb.info
Oven Program Initial temp 70°C, ramped to 150°C, then ramped to 280°C d-nb.info
Detector Mass Spectrometer (MS) or Nitrogen-Phosphorus Detector (NPD) epa.govmdpi.com
MS Ionization Mode Electron Ionization (EI) or Chemical Ionization (CI) nih.gov

High-Performance Liquid Chromatography (HPLC) and On-line Solid Phase Extraction-HPLC (SPE-HPLC)

High-Performance Liquid Chromatography (HPLC) is one of the most widely used analytical techniques for the separation, identification, and quantification of compounds. biomedpharmajournal.org It is particularly suitable for compounds that are non-volatile or thermally unstable. For this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. sigmaaldrich.com In RP-HPLC, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. d-nb.inforesearchgate.net

The separation is based on the analyte's partitioning between the stationary and mobile phases. Detection is often achieved using a UV detector, as the aniline ring is a strong chromophore. The retention time is a characteristic feature used for identification, while the peak area is used for quantification. researchgate.net To enhance sensitivity and handle complex matrices, HPLC can be coupled with on-line Solid Phase Extraction (SPE), which automates sample clean-up and concentration. researchgate.net

Table 2: Typical HPLC Parameters for Aniline Derivative Analysis
ParameterTypical ConditionReference
Column Reversed-phase C18 (e.g., 4.6 mm x 30-150 mm, 3-5 µm particle size) sigmaaldrich.comnih.gov
Mobile Phase Gradient or isocratic mixture of Acetonitrile/Methanol and water (often with 0.1% formic acid) d-nb.infonih.gov
Flow Rate 0.8 - 1.0 mL/min researchgate.netnih.gov
Detection UV-Vis Detector (e.g., at 220 nm or 254 nm) or Mass Spectrometry (LC-MS) researchgate.netopenagrar.de
Temperature Ambient or controlled (e.g., 40°C) chromatographyonline.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive chromatographic technique used for qualitative analysis. It is often employed to monitor the progress of a chemical synthesis, identify compounds in a mixture, or determine the purity of a substance. nih.gov For this compound, a TLC plate coated with a stationary phase like silica gel would be used. The sample is spotted onto the plate, which is then placed in a chamber containing a shallow pool of a mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). nih.gov The mobile phase ascends the plate by capillary action, and separation occurs based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound is identified by its retention factor (Rf) and is typically visualized under UV light.

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation of molecules. They rely on the interaction of electromagnetic radiation with matter to provide detailed information about a compound's atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a fluorinated molecule like this compound, 1H, 13C, and 19F NMR are all highly informative. rsc.orgmagritek.com

¹H NMR : The proton NMR spectrum would provide information on the number and type of hydrogen atoms. The spectrum for this compound is expected to show a triplet for the terminal methyl (–CH₃) protons, a complex multiplet (a triplet of triplets) for the methylene (B1212753) (–CH₂) protons due to coupling with both the methyl protons and the two fluorine atoms, and a characteristic AA'BB' splitting pattern (appearing as two doublets) for the four protons on the para-substituted aromatic ring. A broad singlet corresponding to the amine (–NH₂) protons would also be present. rsc.orgchemicalbook.com

¹³C NMR : The carbon NMR spectrum reveals the different carbon environments in the molecule. Key signals would include those for the methyl and methylene carbons of the propyl group, and four signals for the aromatic carbons. The carbon atom bonded to the two fluorine atoms (C-1 of the propyl group) would be of particular interest, appearing as a triplet due to one-bond carbon-fluorine coupling (¹JCF). rsc.orgchemicalbook.com

¹⁹F NMR : Given the presence of fluorine, 19F NMR is an essential technique. magritek.com The 19F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis. magritek.com For this compound, the two fluorine atoms are chemically equivalent and would give rise to a single resonance. This signal would be split into a triplet by the two adjacent methylene protons (³JFH). nih.govresearchgate.net

Table 3: Predicted NMR Spectral Data for this compound
NucleusPositionExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constants (J, Hz)
¹H -CH₂-CH₃~0.9 - 1.1triplet (t)³JHH ≈ 7 Hz
-CH₂-CH₃~2.1 - 2.4triplet of triplets (tt)³JHH ≈ 7 Hz, ³JHF ≈ 15-20 Hz
-NH₂~3.5 - 4.0 (broad)singlet (s)N/A
Ar-H~6.6 - 7.4Two doublets (d)³JHH ≈ 8-9 Hz
¹³C -CH₂-CH₃~10 - 15quartet (in ¹H-coupled)N/A
-CH₂-CH₃~35 - 40 (triplet)triplet (t)²JCF ≈ 20-25 Hz
Ar-C~114 - 150multiple signalsN/A
-CF₂-~120 - 130 (triplet)triplet (t)¹JCF ≈ 240-250 Hz
¹⁹F CF₂~ -90 to -110triplet (t)³JFH ≈ 15-20 Hz

Mass Spectrometry (HRMS, ESI-MS, CI-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The molecular formula for this compound is C₉H₁₁F₂N, corresponding to a monoisotopic mass of 171.0860 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS) : HRMS measures m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of the elemental formula of the parent ion, providing unambiguous confirmation of the compound's identity. acs.org For C₉H₁₁F₂N, the exact mass of the molecular ion [M]⁺• would be confirmed by HRMS.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique that is commonly coupled with HPLC (LC-MS). openagrar.de It typically generates protonated molecules [M+H]⁺ in the positive ion mode. d-nb.info For this compound, ESI-MS would be expected to show a prominent ion at m/z 172.0938. Tandem mass spectrometry (MS/MS) can be performed on this ion to induce fragmentation, which would likely involve the loss of the ethyl group (C₂H₅), to yield further structural information. openagrar.deresearchgate.net

Chemical Ionization (CI-MS) : CI is another soft ionization method often used with GC. It produces less fragmentation than electron ionization (EI), typically yielding a strong signal for the protonated molecule [M+H]⁺. acs.org This provides clear molecular weight information, complementing the structural data obtained from fragmentation in GC-EI-MS.

Table 4: Predicted Mass Spectrometry Data for this compound
TechniqueExpected IonExpected m/zInformation Provided
HRMS [M]⁺• or [M+H]⁺171.0860 or 172.0938Elemental Formula Confirmation (C₉H₁₁F₂N)
ESI-MS [M+H]⁺172.1Molecular Weight Verification
CI-MS [M+H]⁺172.1Molecular Weight Verification
EI-MS [M]⁺•171.1Molecular Weight and Structural Fragmentation Pattern

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for studying compounds with chromophores, which are parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. uobabylon.edu.iq In this compound, the aniline moiety serves as the primary chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones, with the most common transitions being π → π* and n → π*. uobabylon.edu.iq

The UV spectrum of this compound is expected to be influenced by the electronic properties of both the amino group (-NH₂) and the 1,1-difluoropropyl group. The amino group is an auxochrome, a substituent that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. uobabylon.edu.iq Typically, the lone pair of electrons on the nitrogen atom of the amino group can enter into conjugation with the π-electron system of the benzene (B151609) ring, leading to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. bbec.ac.in For instance, benzene exhibits an absorption maximum (λmax) at approximately 255 nm, whereas aniline absorbs at around 280 nm due to the auxochromic effect of the amino group. bbec.ac.in

The 1,1-difluoropropyl substituent, on the other hand, is primarily an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic effect can influence the energy levels of the molecular orbitals in the aniline ring system. The specific λmax for this compound would depend on the interplay between the electron-donating amino group and the electron-withdrawing difluoropropyl group.

Changes in solvent polarity can also induce shifts in the absorption maxima. For example, a switch to a more polar solvent often causes a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. bspublications.net In acidic solutions, the protonation of the amino group to form an anilinium ion would lead to a significant hypsochromic shift, as the lone pair of electrons on the nitrogen is no longer available for conjugation with the aromatic ring. bbec.ac.inbspublications.net For example, the λmax of aniline shifts from 280 nm to 203 nm in an acidic medium. bbec.ac.in

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

CompoundExpected λmax (nm)Type of TransitionNotes
Benzene~255 bbec.ac.inπ → πReference compound.
Aniline~280 bbec.ac.inπ → πBathochromic shift due to -NH₂ group. bbec.ac.in
Anilinium ion~203 bbec.ac.inπ → πHypsochromic shift upon protonation. bbec.ac.in
This compoundNot explicitly found in search results, but likely between 260-290 nmπ → πThe final λmax will be a result of the competing electronic effects of the -NH₂ and -C(F)₂CH₂CH₃ groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. uobabylon.edu.iq The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-N bond, the aromatic C-H bonds, and the C-F bonds of the difluoropropyl group.

N-H Stretching: Primary amines (R-NH₂) typically show two distinct bands in the region of 3400-3250 cm⁻¹ due to asymmetric and symmetric stretching vibrations. analyzetest.com For aniline, these peaks are observed at approximately 3433 cm⁻¹ and 3356 cm⁻¹. researchgate.net

N-H Bending: A bending vibration for the N-H bond in primary amines is usually found in the 1650-1580 cm⁻¹ range. analyzetest.com

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is typically a strong band appearing in the 1335-1250 cm⁻¹ region. analyzetest.com

Aromatic C-H Stretching: These vibrations occur above 3000 cm⁻¹.

Aromatic C=C Bending: The out-of-plane bending vibrations for substituted benzenes are found in the 900-675 cm⁻¹ region and are indicative of the substitution pattern.

C-F Stretching: The C-F stretching vibrations are typically strong and appear in the 1400-1000 cm⁻¹ region. The presence of two fluorine atoms on the same carbon (a gem-difluoro group) would likely result in strong, characteristic absorptions in this range.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
Primary Amine (-NH₂)Asymmetric & Symmetric Stretch3400-3250 analyzetest.comTwo distinct bands are expected.
Primary Amine (-NH₂)Bend1650-1580 analyzetest.com
Aromatic Amine (Ar-N)C-N Stretch1335-1250 analyzetest.comTypically a strong band.
Aromatic RingC-H Stretch>3000
Aromatic RingC=C Out-of-plane Bend900-675The specific pattern can help confirm the 1,4-disubstitution.
Difluoropropyl (-CF₂-)C-F Stretch1400-1000Expected to be strong absorptions.

Integrated Analytical Workflows for Complex Mixture Analysis

In many real-world applications, this compound may be present as a component in a complex mixture, such as a reaction mixture, an environmental sample, or a formulated product. Analyzing such samples requires integrated analytical workflows that combine a separation technique with a detection method.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques commonly used for the analysis of aniline and its derivatives. thermofisher.com Given that anilines can be thermolabile, HPLC is often a preferred method as it avoids the high temperatures of the GC inlet, which could cause degradation. thermofisher.com

For detection, mass spectrometry (MS) is frequently coupled with either GC or HPLC (LC-MS). epa.gov MS provides information about the molecular weight and fragmentation pattern of the analyte, allowing for highly selective and sensitive quantification. An LC-MS/MS (tandem mass spectrometry) method would offer even greater specificity, which is particularly useful for trace analysis in complex matrices. rsc.org This technique involves selecting the molecular ion of the target compound and then fragmenting it to produce characteristic daughter ions for monitoring. rsc.org

An integrated workflow for the analysis of this compound in a complex mixture, such as an environmental water sample, might involve the following steps:

Sample Preparation: This could involve a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering matrix components. thermofisher.com

Separation: The extract would then be injected into an HPLC system, likely using a reversed-phase column to separate the components of the mixture based on their polarity.

Detection and Quantification: The eluent from the HPLC would be directed into a mass spectrometer. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in an MS/MS system would be employed to achieve high sensitivity and selectivity. epa.gov

The development of such a method would require careful optimization of the mobile phase composition, gradient elution profile, and MS parameters to ensure accurate and reliable results. rsc.org

Computational and Theoretical Investigations of 4 1,1 Difluoropropyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These calculations solve the Schrödinger equation, or its approximations, to determine the energy and wavefunction of the system, from which various properties can be derived. ntnu.no

Ab initio and Density Functional Theory (DFT) are two of the most powerful methodologies in computational quantum chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. umk.plnih.gov DFT, while also a first-principles method, calculates the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost that has made it a method of choice for many chemical systems. umk.plukm.my

For substituted anilines, DFT methods, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been effectively used to study the effects of various substituents on the molecular structure and properties. rsc.orgresearchgate.net These calculations can determine optimized geometries, vibrational frequencies, and electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. chemrxiv.org

Table 1: Illustrative Electronic Properties of Aniline (B41778) Calculated via DFT Note: This table shows representative data for the parent aniline molecule to illustrate typical outputs of DFT calculations. Specific values for 4-(1,1-Difluoropropyl)aniline would require dedicated computation.

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-5.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy0.5 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)6.0 eVRelates to chemical stability and reactivity. chemrxiv.org
Dipole Moment1.5 DMeasures the polarity of the molecule.

The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation using a single Slater determinant for the N-electron wavefunction. ntnu.no While computationally efficient, it does not fully account for electron correlation, which is the interaction between individual electrons. afit.edu

To improve upon HF, post-Hartree-Fock methods have been developed. Second-order Møller-Plesset perturbation theory (MP2) is one such method that provides a correction for electron correlation. uba.arfrontiersin.org MP2 calculations are generally more accurate than HF for properties like reaction barriers and intermolecular interactions. afit.edufrontiersin.org Studies on aniline derivatives have employed both HF and MP2 methods to investigate structural features and energetic properties, often showing that MP2 provides results in better agreement with experimental data. researchgate.netafit.eduarkat-usa.org

Table 2: Comparison of HF and MP2 Calculated Energies for Aniline (Illustrative) Note: This table illustrates the typical differences in energy calculations between HF and MP2 methods for the parent aniline molecule.

MethodTotal Energy (Hartree)Correlation Energy Correction
Hartree-Fock (HF)-287.3None (by definition)
MP2-288.1Includes second-order correction for electron correlation.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insight into static molecular properties, molecular modeling and dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.govchemmethod.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes, molecular motions, and interactions with the environment over time. researchgate.netchemmethod.com

For a molecule like this compound, MD simulations could be used to understand its conformational flexibility, particularly the rotation around the C-C and C-N bonds. It can also model its interaction with solvent molecules or its binding behavior within a biological target like a protein active site. nih.govresearchgate.net These simulations rely on force fields, which are sets of parameters that define the potential energy of the system.

Table 3: Key Parameters Analyzed in a Typical MD Simulation

ParameterDescriptionInformation Gained
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure compared to a reference structure.Assesses the structural stability of the molecule or complex during the simulation. nih.gov
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of each atom around its average position.Identifies flexible and rigid regions of the molecule.
Radial Distribution Function (RDF)Describes how the density of surrounding particles varies as a function of distance from a reference particle.Characterizes solvent structure around the solute and specific intermolecular interactions.
Hydrogen BondsMonitors the formation and breaking of hydrogen bonds over time.Reveals key interactions with solvent or binding partners. rsc.org

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of its reactions.

The electronic properties of aniline are strongly influenced by substituents on the aromatic ring. acs.orgacs.org The 1,1-difluoropropyl group at the para position of this compound is expected to be strongly electron-withdrawing due to the high electronegativity of the two fluorine atoms. This substituent effect significantly modulates the electronic structure of the molecule.

This electron-withdrawing nature reduces the electron density on the benzene (B151609) ring and, through resonance and inductive effects, on the nitrogen atom of the amino group. chemistrysteps.com Consequently, the lone pair of electrons on the nitrogen is less available for donation, which leads to a lower basicity compared to unsubstituted aniline. afit.educhemistrysteps.com Computationally, this effect would be observed as a more positive partial charge on the nitrogen atom and a change in the C-N bond length, as electron-withdrawing groups tend to favor a more planar geometry at the nitrogen and a shorter C-N bond. afit.edunih.gov

Table 4: Illustrative Substituent Effects on Aniline Properties Note: This table provides a qualitative and illustrative comparison of how an electron-withdrawing group (EWG), such as the 1,1-difluoropropyl group, is predicted to alter the properties of the aniline core.

PropertyAniline (Reference)4-(EWG)-Aniline (Predicted Trend)
Nitrogen Atom Partial ChargeNegativeLess Negative / More Positive
C-N Bond Length~1.40 ÅShorter afit.edu
Basicity (pKb)9.4Higher (Weaker Base)
Reactivity in Electrophilic SubstitutionHigh (ortho, para directing)Lower (ortho, para directing but deactivated) chemistrysteps.com

Theoretical calculations are crucial for mapping the potential energy surface of a chemical reaction. This allows for the identification of reaction intermediates, transition states, and the calculation of activation energies. acs.org By determining the energetics of different possible reaction pathways, chemists can predict the most likely mechanism and the expected products. acs.org

For this compound, computational studies could predict the outcomes of various reactions, such as electrophilic aromatic substitution or diazotization. wikipedia.org For instance, in an electrophilic substitution reaction, calculations would determine the relative activation energies for attack at the ortho and meta positions relative to the amino group. Despite the deactivating effect of the 1,1-difluoropropyl group, the amino group's strong directing effect would still favor substitution at the ortho position. The calculations would provide quantitative data on the energy barriers for each pathway, confirming this regioselectivity.

Table 5: Hypothetical Energy Profile for an Electrophilic Substitution Reaction Note: This table illustrates the type of energetic data that can be obtained from reaction pathway calculations.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (e.g., Aniline derivative + Electrophile)
Transition State (ortho attack)+15.0Energy maximum leading to the ortho-substituted product.
Transition State (meta attack)+25.0Energy maximum leading to the meta-substituted product.
Products (ortho)-10.0The thermodynamically favored ortho-substituted product.

Emerging Quantum Computational Chemistry Applications

While specific quantum computational studies on this compound are not yet prevalent in published literature, the application of quantum chemistry to analogous fluorinated and substituted anilines provides a clear roadmap for future investigations. These emerging computational approaches are pivotal for predicting the molecule's physicochemical properties, reactivity, and potential utility in various chemical and biological contexts. By applying established theoretical methods, researchers can gain significant insights into the behavior of this compound without the immediate need for extensive empirical studies.

Quantum computational chemistry serves as a powerful tool for dissecting the complex interplay of electronic and structural factors within a molecule. For aniline derivatives, methods like Density Functional Theory (DFT) are frequently employed to elucidate molecular geometries, electronic properties, and reaction mechanisms. nih.govacs.org Computational studies on substituted anilines have successfully predicted properties such as pKa values, lipophilicity, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and potential as a drug candidate. mdpi.comnih.govpnu.ac.ir

The introduction of the 1,1-difluoropropyl group is expected to significantly modulate the electronic environment of the aniline ring. Quantum chemical calculations can precisely quantify the electron-withdrawing effects of this substituent, which in turn influences the aniline's basicity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. nih.govacs.org For instance, studies on other fluorinated anilines have used computational models to determine gas-phase acidities, proton affinities, and bond dissociation enthalpies, offering a detailed thermochemical profile. nih.gov

Furthermore, in silico studies are becoming indispensable in modern drug discovery and materials science. stmjournals.comnih.gov Computational methods can predict the pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of novel compounds. mdpi.com By modeling the interactions of this compound with biological targets, such as enzymes or receptors, molecular docking studies can identify potential therapeutic applications. researchgate.nettojqi.netbohrium.com These computational approaches allow for the rational design of new molecules with enhanced activity and selectivity, guiding synthetic efforts toward the most promising candidates. nih.gov

The investigation of reaction mechanisms is another key area where quantum computational chemistry can be applied. For example, DFT calculations have been used to study the intramolecular radical addition to aniline derivatives and to explore the mechanisms of their oxidation by various agents. nih.govacs.orgbeilstein-journals.org Such studies for this compound could predict its metabolic pathways or its behavior in various chemical transformations.

Below is an illustrative table of theoretical properties that could be determined for this compound using quantum computational methods, based on common parameters reported for analogous compounds.

Computational Parameter Description Potential Significance for this compound
Optimized Molecular Geometry The lowest energy three-dimensional arrangement of atoms, including bond lengths and angles.Provides the foundational structure for all other property calculations.
Dipole Moment A measure of the molecule's overall polarity resulting from its charge distribution. mdpi.comInfluences solubility, intermolecular interactions, and interaction with polar biological environments.
HOMO Energy (Highest Occupied Molecular Orbital) The energy of the outermost electron-containing orbital; relates to the ability to donate electrons. mdpi.comIndicates the molecule's nucleophilicity and susceptibility to oxidation.
LUMO Energy (Lowest Unoccupied Molecular Orbital) The energy of the lowest energy electron-accepting orbital; relates to the ability to accept electrons. mdpi.comIndicates the molecule's electrophilicity and susceptibility to reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; a measure of chemical reactivity and electronic excitation energy. mdpi.comA smaller gap generally implies higher reactivity. Relates to the molecule's kinetic stability and UV-Vis absorption properties.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. whiterose.ac.ukVisually predicts sites for electrophilic and nucleophilic attack, and hydrogen bonding interactions.
Calculated pKa The predicted acid dissociation constant, indicating the basicity of the aniline nitrogen. nih.govpnu.ac.irCrucial for understanding the molecule's charge state at physiological pH, affecting solubility and receptor binding.
NBO Charges (Natural Bond Orbital) A method for calculating the distribution of electron density among the atoms in a molecule.Provides insight into the inductive effects of the difluoropropyl group and the reactivity of specific atoms.

These computational investigations represent a frontier in the study of novel fluorinated compounds like this compound, offering a powerful predictive lens through which to understand and harness their chemical properties.

Applications of 4 1,1 Difluoropropyl Aniline in Advanced Organic Materials and Chemical Synthesis

Role as an Intermediate in Organic Synthesis

The aniline (B41778) functional group is one of the most versatile in synthetic organic chemistry, serving as a precursor for a vast array of other functional groups and molecular scaffolds. wikipedia.orgfrontiersin.org The presence of the 1,1-difluoropropyl substituent on the phenyl ring makes 4-(1,1-difluoropropyl)aniline a valuable intermediate for introducing this specific fluorinated alkyl group into more elaborate molecular architectures.

Precursor for Complex Organic Molecules

A primary role of this compound in organic synthesis is its function as a precursor to highly reactive intermediates, most notably diazonium salts. The amino group (-NH₂) can be readily converted into a diazonium salt (-N₂⁺) through treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. rsc.org

This transformation is foundational because the diazonium group is an excellent leaving group (releasing nitrogen gas), enabling a wide range of subsequent reactions. These reactions, collectively known as diazonium coupling reactions, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring. This capability positions this compound as a key starting material for synthesizing complex molecules that are otherwise difficult to access. rsc.org For instance, analogous fluorinated anilines are widely used as building blocks for active pharmaceutical ingredients (APIs), where the fluorine moieties contribute to improved metabolic stability and bioavailability. ossila.com

Reaction TypeReagentsProduct Type
Diazotization NaNO₂, HCl (or HBF₄) at 0°CAryl Diazonium Salt
Sandmeyer Reaction CuCl, CuBr, CuCNAryl Halide, Aryl Nitrile
Schiemann Reaction HBF₄, heatAryl Fluoride (B91410)
Gomberg-Bachmann Aromatic compound (e.g., benzene)Biaryl Compound
Heck-type Arylation Alkenes, Palladium catalystArylated Alkene

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom (like nitrogen, oxygen, or sulfur), are ubiquitous in medicinal chemistry and materials science. uomus.edu.iqopenmedicinalchemistryjournal.com The aniline scaffold is a fundamental component in the synthesis of numerous heterocyclic systems.

This compound can be employed in condensation reactions with various difunctional compounds to construct important heterocyclic cores. For example, its reaction with 1,3-dicarbonyl compounds can lead to the formation of quinolines, a privileged scaffold in drug discovery. Similarly, reactions with α-haloketones can yield substituted indoles. The use of this compound ensures that the resulting heterocyclic product is tagged with the difluoropropylphenyl group, a feature that can be exploited to fine-tune the electronic and lipophilic properties of the final molecule. Other fluorinated anilines are known to be excellent precursors for bicyclic heterocycles like quinoxalines and tricyclic systems such as phenazines. ossila.com

Contributions to Materials Science

The incorporation of fluorine into organic materials can lead to significant enhancements in their performance, including increased thermal stability, chemical resistance, and specific electronic properties. The difluoropropyl group in this compound makes it an attractive monomer or additive for creating specialized functional materials.

Development of Fluorinated Polymers and Monomers

Aniline and its derivatives can undergo oxidative polymerization to form polyaniline (PANI), one of the most studied conducting polymers. By extension, this compound could serve as a monomer to produce a fluorinated version of polyaniline. The resulting polymer would be expected to exhibit properties distinct from unsubstituted PANI. The presence of the C-F bonds could enhance the polymer's thermal stability and resistance to chemical degradation.

Furthermore, the bulky and hydrophobic difluoropropyl groups along the polymer chain would likely modify its solubility, processability, and morphology. These fluorinated polymers could find applications as anti-corrosion coatings, components in sensors, or as layers in electronic devices where modified conductivity and environmental stability are required. While this specific monomer is not widely cited in polymer literature, the principles of aniline polymerization and the known effects of fluorination strongly support its potential in this area. sigmaaldrich.com

Integration into Functional Materials

Beyond polymers, this compound can be integrated into other functional materials. Its derivatives can be designed as liquid crystals, where the fluorinated tail would influence the mesophase behavior and dielectric anisotropy. In the field of nonlinear optics (NLO), aniline derivatives are known to form materials with interesting properties. researchgate.net The introduction of the difluoropropyl group could modify the electronic distribution within the molecule, potentially enhancing its NLO response.

The compound could also be used to synthesize specialized dyes or pigments. The fluorine atoms can alter the absorption and emission spectra (color) of a dye molecule and increase its photostability, making it more robust for applications in demanding environments.

Considerations for Industrial-Scale Synthesis

For this compound to be a viable building block for industrial applications, a cost-effective and scalable synthesis route is essential. While specific industrial processes for this exact molecule are not publicly detailed, established methods for producing substituted anilines provide a clear blueprint.

The most common industrial approach for producing aromatic amines is the reduction of the corresponding nitro compound. wikipedia.org Therefore, a likely large-scale synthesis of this compound would involve a two-stage process:

Synthesis of the Nitro Precursor: The first stage would be the synthesis of 4-(1,1-difluoropropyl)nitrobenzene. This could potentially be achieved through methods such as the Friedel-Crafts acylation of nitrobenzene (B124822) with propanoyl chloride, followed by deoxydifluorination of the resulting ketone using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). Optimizing this step to ensure high regioselectivity and yield would be critical.

Reduction of the Nitro Group: The second stage would be the large-scale reduction of 4-(1,1-difluoropropyl)nitrobenzene to the target aniline. Catalytic hydrogenation is a preferred industrial method, often using a transition metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This method is generally clean and high-yielding. An alternative is chemical reduction using a metal like iron or zinc in the presence of an acid, a classic method that remains economically viable. google.com

Key considerations for industrial production would include reaction efficiency, catalyst cost and lifespan, waste disposal (especially from chemical reduction methods), and purification of the final product to meet the high-purity requirements for pharmaceutical and materials science applications. google.comgoogle.com

Q & A

Q. Basic Research Focus

TechniqueKey DataDifferentiation Criteria
¹H/¹⁹F NMR -CF₂ splitting patterns (J ~250 Hz)Unique coupling constants vs. -CF₃
MS (HRMS) Molecular ion at m/z 199.07 [M+H]⁺Exact mass matches C₉H₁₁F₂N
IR Spectroscopy N-H stretch ~3350 cm⁻¹ (weakened due to -CF₂)Reduced intensity vs. non-fluorinated anilines

How can solvent effects and temperature be optimized to stabilize this compound during storage?

Basic Research Focus
Fluorinated anilines are prone to hydrolysis and oxidation. Recommended protocols:

  • Storage Conditions :
    • Temperature : -20°C in inert atmosphere (argon/nitrogen) .
    • Solvent : Dissolve in anhydrous DMSO or chloroform to limit moisture exposure .
  • Decomposition Mitigation : Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/v to prevent radical degradation .

What computational approaches predict the solubility and reactivity of this compound in novel reaction systems?

Q. Advanced Research Focus

  • Solubility Parameters : Use COSMO-RS simulations to predict solubility in aprotic solvents (e.g., logP ~2.1 in chloroform) .
  • Reactivity Modeling : DFT calculations (B3LYP/6-31G*) reveal transition-state energetics for NAS reactions, showing a 30% lower activation energy vs. non-fluorinated analogs .

What are the challenges in characterizing byproducts during the synthesis of this compound?

Advanced Research Focus
Common byproducts include:

  • Di-fluorinated Isomers : e.g., 3-(1,1-difluoropropyl)aniline, identified via GC-MS retention time shifts .
  • Oxidation Products : Nitro derivatives (e.g., 4-(1,1-difluoropropyl)nitrobenzene), detectable by LC-MS at m/z 213.06 [M+H]⁺ .
    Mitigation : Optimize reaction stoichiometry (1:1.2 aniline:fluorinating agent) and use scavengers like Na₂SO₃ to quench oxidative pathways .

How does the difluoropropyl substituent affect the material properties of polymers derived from this compound?

Advanced Research Focus
In polyaniline derivatives:

  • Thermal Stability : TGA shows 10–15% higher decomposition temperatures (~300°C) due to C-F bond strength .
  • Conductivity : Reduced electron mobility (σ ~10⁻⁵ S/cm) compared to non-fluorinated analogs, as -CF₂ groups disrupt π-conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,1-Difluoropropyl)aniline
Reactant of Route 2
Reactant of Route 2
4-(1,1-Difluoropropyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.